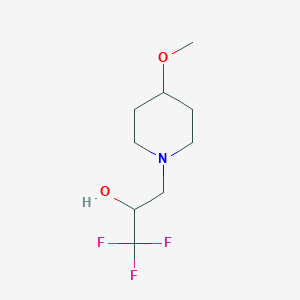
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol is a fluorinated organic compound that features a trifluoromethyl group and a piperidine ring substituted with a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoro-2-propanol with 4-methoxypiperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is typically heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-one.
Reduction: Formation of 1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism by which 1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an agonist or antagonist at specific receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross biological membranes and interact with target proteins. The piperidine ring can interact with various enzymes and receptors, influencing their activity and leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1,1-Trifluoro-3-(4-methylpiperazin-1-yl)propan-2-ol
- 1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
- 1,1,1-Trifluoro-3-(4-phenylpiperidin-1-yl)propan-2-ol
Uniqueness
1,1,1-Trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol is unique due to the presence of the methoxy group on the piperidine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H16F3NO2 |
|---|---|
Molekulargewicht |
227.22 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(4-methoxypiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C9H16F3NO2/c1-15-7-2-4-13(5-3-7)6-8(14)9(10,11)12/h7-8,14H,2-6H2,1H3 |
InChI-Schlüssel |
VTLVQTUBQGLKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCN(CC1)CC(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


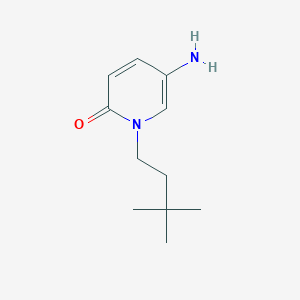

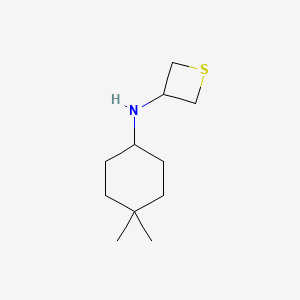



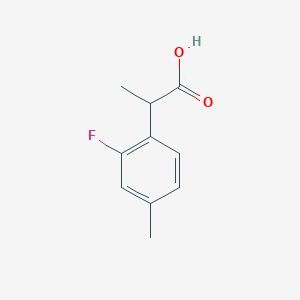
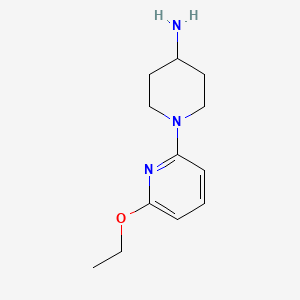
![3-Bromo-6-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13320100.png)


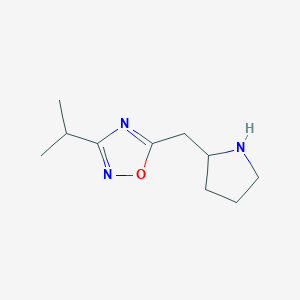
![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile](/img/structure/B13320119.png)
![(7R,9AS)-7-methyloctahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13320127.png)
